molecular formula C11H9BrN2OS2 B5877162 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5877162
M. Wt: 329.2 g/mol
InChI Key: NWHKXBXLWCRBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide, also known as BPTA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BPTA is a thiazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit antioxidant activity by scavenging free radicals. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its versatility. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, one limitation of using 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for the study of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide. One area of research could focus on the development of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide derivatives with improved solubility and bioavailability. Another area of research could focus on the use of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies could be conducted to elucidate the mechanism of action of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide involves the reaction of 4-bromothiophenol with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide as a white solid with a melting point of 174-175°C.

Scientific Research Applications

2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide has been found to exhibit anti-microbial activity against a variety of bacteria and fungi.

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS2/c12-8-1-3-9(4-2-8)17-7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHKXBXLWCRBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=NC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

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